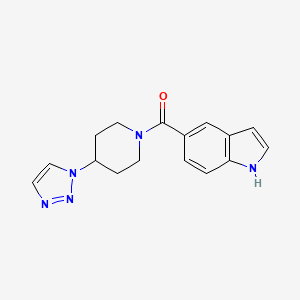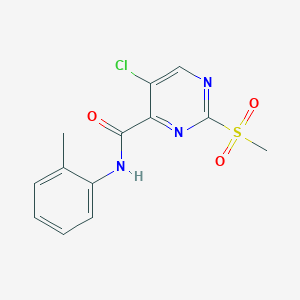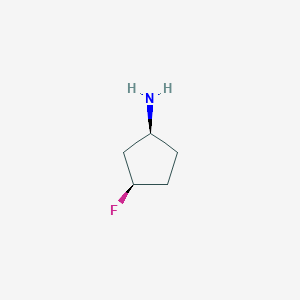
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been widely used in medicinal chemistry due to their diverse biological activities . Piperidine is a heterocyclic organic compound and it is an important structural motif in many pharmaceuticals and natural products . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a triazole with a piperidine and an indole derivative . The exact method would depend on the specific substituents present on these rings .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of similar compounds would depend on the specific substituents present on the triazole, piperidine, and indole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as melting point and solubility, would depend on the specific substituents present on the triazole, piperidine, and indole rings .科学的研究の応用
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. The presence of the 1,2,3-triazole ring is known to contribute to the cytotoxic activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to induce apoptosis and inhibit tubulin polymerization in cancer cells . This suggests its utility in designing new chemotherapeutic drugs.
Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization is a promising strategy for cancer treatment. Compounds with the 1H-indole moiety, such as our compound of interest, have shown to bind to the colchicine binding site of tubulin, disrupting the microtubule dynamics essential for cell division . This mechanism can be exploited to develop anti-mitotic agents.
Apoptosis Induction
Apoptosis, or programmed cell death, is a vital process in cancer therapy. The triazole-piperidine-indole compound has been reported to induce apoptosis in cancer cells, as evidenced by various biological assays like annexin V-FITC/propidium iodide staining assay . This property can be harnessed to eliminate cancer cells selectively.
Cell Cycle Arrest
The compound has been associated with causing cell cycle arrest at specific phases, such as the sub-G1 and G2/M phase . This disrupts the normal progression of the cell cycle, leading to the death of rapidly dividing cancer cells. This application is crucial for the development of new anticancer drugs.
Drug-like Properties
In silico studies have suggested that sulfonyl piperazine-integrated triazole conjugates, which share structural similarities with our compound, possess drug-like properties . This includes parameters such as solubility, permeability, and metabolic stability, which are important for the development of pharmaceuticals.
Molecular Docking Studies
Molecular docking studies are essential to understand the interaction between drugs and their targets. Compounds similar to 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole have been docked into the binding pockets of enzymes like aromatase, revealing potential anticancer applications through enzyme inhibition .
Synthesis of Energetic Salts
The triazole ring is also significant in the synthesis of energetic salts. These salts are used in various applications, including propellants and explosives. The hydrogen bonding interactions in these salts contribute to their high density and thermal stability, which are desirable properties in this field .
Pharmacokinetics and Pharmacodynamics
The structural components of the compound, such as the triazole and indole rings, are known to improve pharmacokinetic and pharmacodynamic properties. This includes better absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for effective drug action .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1H-indol-5-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-1-2-15-12(11-13)3-6-17-15)20-8-4-14(5-9-20)21-10-7-18-19-21/h1-3,6-7,10-11,14,17H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROXECARJYXEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)
![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)
![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)
![3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2960323.png)
![Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2960324.png)


![N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2960328.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2960329.png)
![(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2960330.png)
![7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2960331.png)
![5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2960332.png)
![4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2960335.png)
![N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2960336.png)